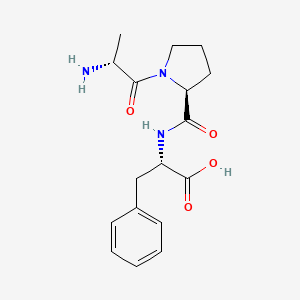

H-D-Ala-Pro-Phe-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-D-Ala-Pro-Phe-OH is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Structural Properties and Synthesis

H-D-Ala-Pro-Phe-OH is a tripeptide that consists of three amino acids: D-Alanine, Proline, and Phenylalanine. The unique sequence and configuration contribute to its biological properties. The synthesis of such peptides typically involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and modifications necessary for enhancing bioactivity.

Enzyme Inhibition

One of the significant applications of this compound lies in its ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. Research indicates that peptides containing proline residues, particularly at specific positions, exhibit potent DPP-IV inhibitory activity. For instance, studies have shown that tripeptides with a proline residue at the second position can significantly inhibit DPP-IV activity, making them potential candidates for glycemic control therapies .

Anticancer Potential

The compound has also shown promise in anticancer applications. Peptides similar to this compound have been investigated for their cytotoxic effects on various cancer cell lines, including melanoma. Cyclic derivatives of such peptides often demonstrate enhanced biological activity compared to their linear counterparts due to improved stability and bioavailability .

DPP-IV Inhibition Studies

In a study focusing on the structure-activity relationship of DPP-IV inhibitors, this compound was evaluated alongside other tripeptides. The results indicated that this peptide exhibited significant inhibition of DPP-IV activity, with IC50 values comparable to those of more established inhibitors . This suggests its potential use in developing new therapeutic agents for diabetes.

| Peptide Sequence | IC50 (µM) | Activity Description |

|---|---|---|

| This compound | 28.3 | Moderate DPP-IV inhibition |

| Ile-Pro-Ile | 3.9 | Highly potent DPP-IV inhibitor |

| Phe-Pro-Ile | 90.1 | Significant DPP-IV inhibition |

Anticancer Activity Assessment

In another study assessing the anticancer properties of cyclic peptides related to this compound, researchers found that these compounds reduced cell viability in melanoma cells significantly at concentrations as low as 10 µM . This highlights their potential as therapeutic agents in oncology.

Propriétés

Numéro CAS |

105931-66-6 |

|---|---|

Formule moléculaire |

C17H23N3O4 |

Poids moléculaire |

333.38 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.